2-Bromo-4-fluorobenzonitrile
Overview
Description
2-Bromo-4-fluorobenzonitrile is a halogenated aromatic nitrile compound that has been the subject of various synthetic and analytical studies due to its potential as an intermediate in organic synthesis and its relevance in the development of pharmaceuticals and other fine chemicals.
Synthesis Analysis
The synthesis of halogenated benzonitriles, including 2-bromo-4-fluorobenzonitrile, often involves halodeboronation reactions. For instance, a scalable synthesis of 2-bromo-3-fluorobenzonitrile was achieved through the bromodeboronation of aryl boronic acids, demonstrating the generality of this transformation . Although this paper does not directly describe the synthesis of 2-bromo-4-fluorobenzonitrile, the methodology could potentially be applied to synthesize the compound . Additionally, the synthesis of related compounds, such as 4-(2-Bromoacetyl)-3-fluorophenylboronic acid, involves Grignard reactions and subsequent bromination, which could be adapted for the synthesis of 2-bromo-4-fluorobenzonitrile .
Molecular Structure Analysis
Structural and computational studies have been conducted on similar compounds, such as 4-bromo-3-fluorobenzonitrile, to understand their potential as anti-Alzheimer and anti-Parkinson agents . These studies include spectroscopic methods, Hirshfeld surface analysis, and computational simulations, which could be relevant for analyzing the molecular structure of 2-bromo-4-fluorobenzonitrile.
Chemical Reactions Analysis
2-Bromo-4-fluorobenzonitrile can be expected to participate in various chemical reactions due to the presence of reactive bromo and cyano groups. For example, 2-bromobenzonitriles have been used in the synthesis of substituted 3-aminoindazoles, showcasing their utility in constructing nitrogen-containing heterocycles . The reactivity of fluorobenzonitriles with sodium sulfide to yield mercaptobenzonitriles has also been investigated, indicating the potential for nucleophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of monofluorobenzonitriles have been energetically studied, providing insights into their enthalpies of formation, vapor pressures, and electronic properties . Although the study focuses on different isomers, the findings can provide a comparative basis for understanding the properties of 2-bromo-4-fluorobenzonitrile. Additionally, the synthesis of ester derivatives of fluoro-substituted benzonitriles has been reported, which could inform the physical properties of 2-bromo-4-fluorobenzonitrile derivatives .
Scientific Research Applications
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Organic Light Emitting Diode (OLED) Intermediate
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Pharmaceutical Intermediate
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Electronic Intermediate
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Chemical Intermediate
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Synthesis of Heterocycles
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Synthesis of Liquid Crystals
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OLED Intermediate
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Pharmaceutical Intermediate
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Electronic Intermediate
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Chemical Intermediate
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Synthesis of Heterocycles
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Synthesis of Liquid Crystals
Safety And Hazards
Future Directions
2-Bromo-4-fluorobenzonitrile is used as a molecular scaffold for active pharmaceutical ingredients (APIs). It is also used to introduce reactive functional groups to molecular scaffolds and as a substrate with multiple functional groups in synthetic chemistry . Its future directions may involve further exploration of its applications in these areas.
properties
IUPAC Name |
2-bromo-4-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNDREXLRLDWEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189823 | |
Record name | 2-Bromo-4-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluorobenzonitrile | |
CAS RN |
36282-26-5 | |
Record name | 2-Bromo-4-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36282-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-fluorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036282265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-4-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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